

# 5-Bromo-2-(methylthio)pyrimidine molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **5-Bromo-2-(methylthio)pyrimidine**

Cat. No.: **B088330**

[Get Quote](#)

An In-Depth Technical Guide to **5-Bromo-2-(methylthio)pyrimidine** for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with **5-Bromo-2-(methylthio)pyrimidine**. It moves beyond basic data to provide actionable insights into its application, synthesis, and chemical behavior, grounded in established scientific principles and experimental evidence.

## Core Molecular and Physical Characteristics

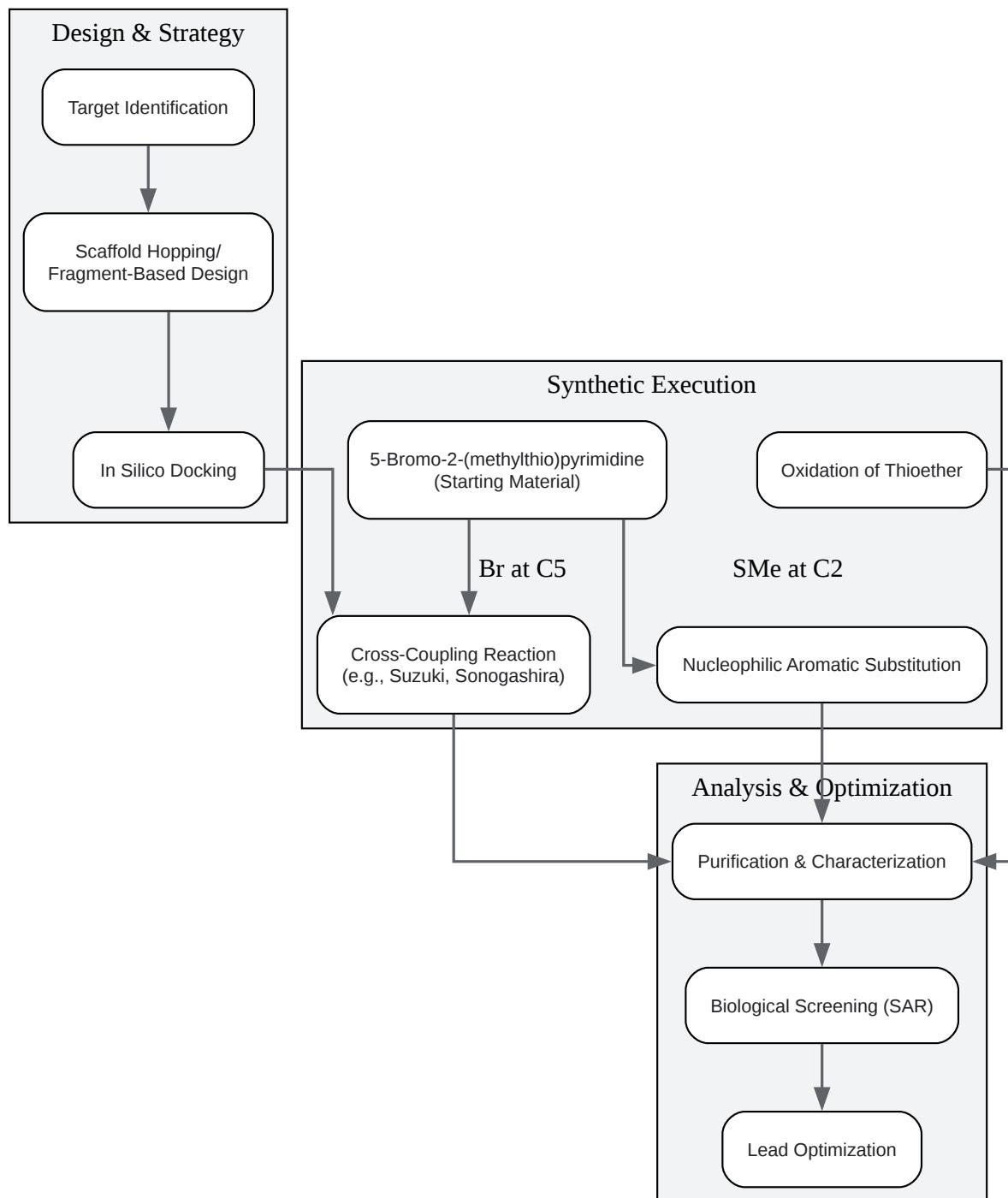
**5-Bromo-2-(methylthio)pyrimidine** is a halogenated pyrimidine derivative that has garnered significant interest as a versatile building block in medicinal and agricultural chemistry. Its utility stems from the unique arrangement of a pyrimidine core functionalized with a bromine atom and a methylthio group, offering multiple reactive sites for molecular elaboration.

## Molecular Identity and Properties

A precise understanding of the fundamental properties of a chemical reagent is the bedrock of its effective application in synthesis. The key identifiers and physicochemical properties of **5-Bromo-2-(methylthio)pyrimidine** are summarized below.

| Property          | Value                                                                    | Source(s)    |
|-------------------|--------------------------------------------------------------------------|--------------|
| Molecular Formula | C <sub>5</sub> H <sub>5</sub> BrN <sub>2</sub> S                         | [1][2][3][4] |
| Molecular Weight  | 205.08 g/mol                                                             | [1][2][4][5] |
| CAS Number        | 14001-67-3                                                               | [1][2][4]    |
| IUPAC Name        | 5-bromo-2-(methylthio)pyrimidine                                         | [4]          |
| Synonyms          | 5-bromo-2-(methylmercapto)pyrimidine, 5-bromo-2-methylsulfanylpyrimidine | [2][4][5]    |
| Appearance        | White to off-white crystalline powder or flakes                          | [3]          |
| Melting Point     | 63-68 °C                                                                 | [1][3]       |
| Boiling Point     | 281.2 ± 13.0 °C (Predicted)                                              | [3]          |
| Solubility        | Insoluble in water, soluble in organic solvents like DMF                 | [6][7]       |

## Strategic Importance in Synthesis


The strategic value of **5-Bromo-2-(methylthio)pyrimidine** in synthetic chemistry is anchored to the distinct reactivity of its functional groups. The pyrimidine ring itself is a common scaffold in a multitude of biologically active compounds. The bromine atom at the C5 position is a prime handle for transition-metal-catalyzed cross-coupling reactions, while the methylthio group at the C2 position can be a leaving group itself or be oxidized to sulfoxide and sulfone to modulate electronic properties and reactivity.

## Application in Pharmaceutical and Agrochemical Development

This molecule serves as a critical intermediate in the synthesis of a wide array of compounds with potential therapeutic or agricultural applications.[8][9] Its structural motifs are found in

molecules targeting various diseases. For instance, pyrimidine derivatives are integral to many antiviral and anticancer agents.<sup>[9]</sup> In the agrochemical sector, this scaffold is used to develop novel herbicides and fungicides.<sup>[8][9]</sup>

The workflow for utilizing this building block in a drug discovery program typically follows a structured path, from initial design to the synthesis of target molecules.

[Click to download full resolution via product page](#)

Caption: Workflow for utilizing **5-Bromo-2-(methylthio)pyrimidine** in drug discovery.

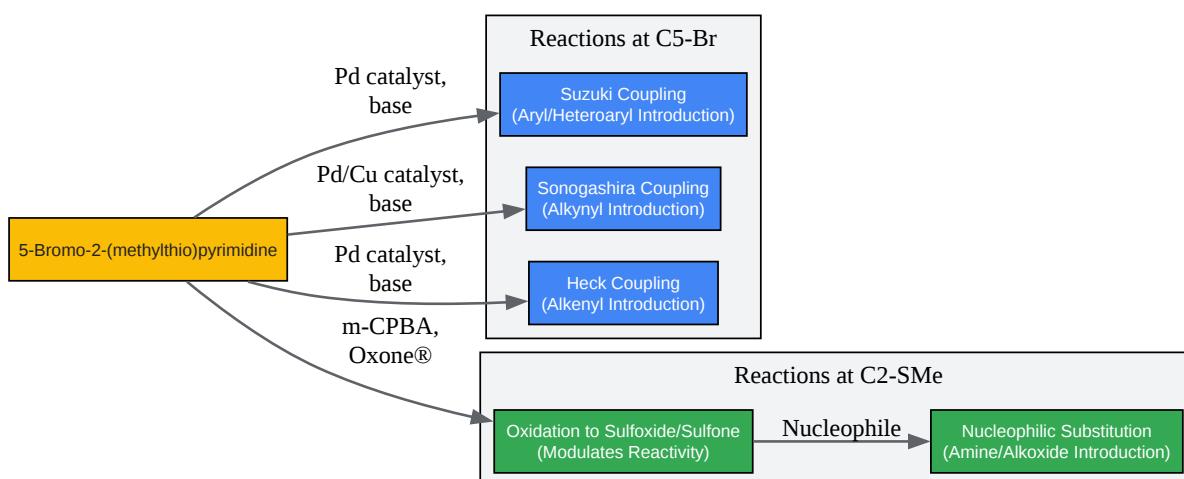
## Synthesis and Reactivity

A robust understanding of how to prepare and chemically manipulate this reagent is crucial for its successful application.

### Synthetic Protocol: Preparation from 5-Bromo-2-chloropyrimidine

A common laboratory-scale synthesis involves the nucleophilic substitution of a chlorine atom with a methylthio group.

Reaction:


5-Bromo-2-chloropyrimidine + Sodium thiomethoxide  $\rightarrow$  **5-Bromo-2-(methylthio)pyrimidine** + Sodium chloride

Step-by-Step Methodology:

- Reaction Setup: To a stirred solution of 5-bromo-2-chloropyrimidine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
- Reaction Execution: The reaction mixture is then gently heated to 50 °C and stirred for 2-4 hours.<sup>[7]</sup> The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.
- Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure **5-Bromo-2-(methylthio)pyrimidine**.

## Key Chemical Transformations

The synthetic utility of **5-Bromo-2-(methylthio)pyrimidine** lies in its capacity to undergo a variety of chemical transformations, allowing for the introduction of diverse functionalities.



[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **5-Bromo-2-(methylthio)pyrimidine**.

## Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount to ensure a safe laboratory environment.

## Hazard Identification and Personal Protective Equipment (PPE)

**5-Bromo-2-(methylthio)pyrimidine** is classified as a corrosive solid that is harmful if swallowed and causes severe skin burns and eye damage.[\[1\]](#)[\[3\]](#)[\[10\]](#)

- Hazard Codes: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[1]
- Precautionary Codes: P260, P280, P301 + P312, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338.[1]
- Required PPE: Eyeshields, faceshield, gloves, and a Type P3 (EN 143) respirator cartridge are recommended.[1]

## First Aid Measures

- In case of skin contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[6]
- In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
- If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
- If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

## Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] It should be stored under an inert atmosphere at room temperature.[3][5][12]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

## Conclusion

**5-Bromo-2-(methylthio)pyrimidine** is a high-value synthetic intermediate with a well-defined reactivity profile. Its strategic importance in the synthesis of complex molecules for the pharmaceutical and agrochemical industries is undeniable. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in research and development.

## References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. labsolu.ca [labsolu.ca]
- 3. chembk.com [chembk.com]
- 4. Buy 5-Bromo-2-(methylthio)pyrimidine | 14001-67-3 [smolecule.com]
- 5. 5-bromo-2-(methylthio)pyrimidine - CAS:14001-67-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE | 14001-67-3 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. 14001-67-3|5-Bromo-2-methylthiopyrimidine|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [5-Bromo-2-(methylthio)pyrimidine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b088330#5-bromo-2-methylthio-pyrimidine-molecular-weight-and-formula>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)